molecular formula C13H13NO2S B8524554 5-Methyl-4-amino-thiophene-2-carboxylic acid benzyl ester

5-Methyl-4-amino-thiophene-2-carboxylic acid benzyl ester

Cat. No.: B8524554
M. Wt: 247.31 g/mol
InChI Key: AXVZOUYPSGRGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-amino-thiophene-2-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

benzyl 4-amino-5-methylthiophene-2-carboxylate

InChI

InChI=1S/C13H13NO2S/c1-9-11(14)7-12(17-9)13(15)16-8-10-5-3-2-4-6-10/h2-7H,8,14H2,1H3

InChI Key

AXVZOUYPSGRGLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sponge nickel (0.6 g water wet) was added to a solution of 5-methyl-4-nitro-thiophene-2-carboxylic acid benzyl ester (0.93 g, 3.4 mmol), prepared as described in Step 1 above, in tetrahydrofuran (50 mL), and the mixture was hydrogenated at room temperature under hydrogen atmosphere at a starting pressure of 50 psi. After a reaction time of 2.4 hours, the pressure was released and the mixture filtered. The slurry was rinsed with tetrahydrofuran, and the filtrate was stripped of solvent under reduced pressure, leaving 0.9 g of 5-methyl-4-amino-thiophene-2-carboxylic acid benzyl ester as an oil.
Quantity
50 mL
Type
solvent
Reaction Step One
Name
5-methyl-4-nitro-thiophene-2-carboxylic acid benzyl ester
Quantity
0.93 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Two

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